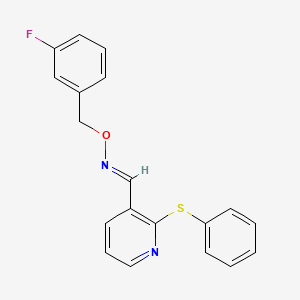
4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic compound that has been of great interest in the scientific community due to its potential therapeutic applications. This compound is also known as AZD-9291, and it has been developed as a third-generation epidermal growth factor receptor (EGFR) inhibitor.
Applications De Recherche Scientifique
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the formation of heterocyclic compounds. Its structure, featuring both azetidine and pyran rings, makes it a versatile intermediate for constructing complex molecules. It can undergo various reactions, including nucleophilic substitution and electrophilic addition, to yield a wide array of derivatives with potential biological activity .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives are explored for their therapeutic potential. The azetidine moiety, in particular, is a key pharmacophore in drug design due to its mimicry of the four-membered ring structure of many bioactive peptides .
Pharmacology
The compound’s derivatives have been investigated for their affinity to biological targets, such as receptors and enzymes. This is crucial in the development of new drugs, where the modulation of specific biological pathways can lead to therapeutic effects .
Biochemistry
In biochemistry, the compound serves as a building block for studying enzyme-substrate interactions. Its structural features allow for the exploration of binding dynamics and the development of enzyme inhibitors, which can be used to regulate metabolic pathways .
Materials Science
The compound’s derivatives could potentially be used in materials science, particularly in the development of new polymers or coatings. The presence of reactive functional groups allows for cross-linking, which can enhance the material properties such as durability and resistance to environmental factors .
Antimicrobial Research
Research into antimicrobial properties of derivatives of this compound has shown promise. The ability to disrupt bacterial cell walls or inhibit fungal growth makes these derivatives candidates for new antimicrobial agents .
Metabolic Studies
The compound is used in studies related to metabolic diseases, such as nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma. It helps in understanding the lipid synthesis and signaling pathways involved in these conditions .
Heterocyclic Chemistry
As a heterocyclic compound, it is significant in the study of heterocyclic chemistry. The compound’s structure is conducive to chemical modifications, making it an excellent model for studying the properties and reactivity of heterocycles .
Propriétés
IUPAC Name |
4-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12-7-14(9-18(21)23-12)24-15-10-19(11-15)17(20)8-13-5-3-4-6-16(13)22-2/h3-7,9,15H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSBJJQTUDPPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-Diethylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2949800.png)
![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2949809.png)
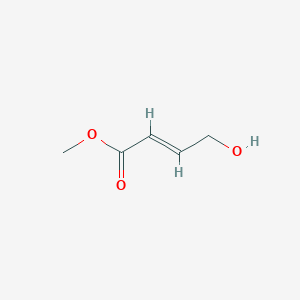
![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)
![4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2949812.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2949814.png)
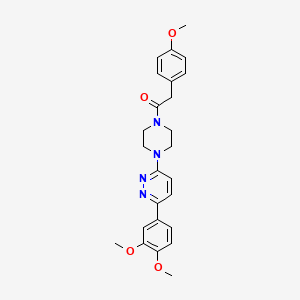
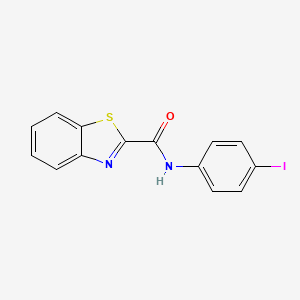
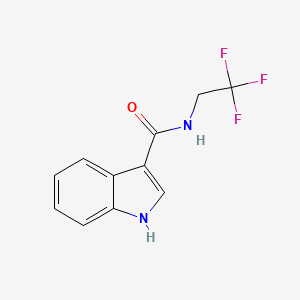
![3,4-difluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2949819.png)
![1-Diethoxyphosphinothioyl-2-[3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2949820.png)
